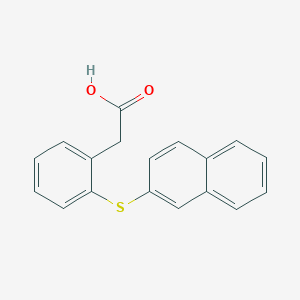

Benzeneacetic acid, 2-(2-naphthalenylthio)-

Description

2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid is an organic compound with a complex structure that includes a naphthalene ring and a phenyl ring connected by a sulfur atom

Properties

CAS No. |

57536-28-4 |

|---|---|

Molecular Formula |

C18H14O2S |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-(2-naphthalen-2-ylsulfanylphenyl)acetic acid |

InChI |

InChI=1S/C18H14O2S/c19-18(20)12-15-7-3-4-8-17(15)21-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2,(H,19,20) |

InChI Key |

XCHBLJCDPWRGOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid typically involves the reaction of naphthalene-2-thiol with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromine-substituted carbon, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thioether.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their function. The aromatic rings can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(Phenylthio)phenyl)acetic acid

- 2-(2-(Methylthio)phenyl)acetic acid

- 2-(2-(Ethylsulfanyl)phenyl)acetic acid

Uniqueness

2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Biological Activity

Benzeneacetic acid, 2-(2-naphthalenylthio)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Benzeneacetic acid, 2-(2-naphthalenylthio)- can be described as follows:

- Molecular Formula : CHOS

- Molecular Weight : 273.33 g/mol

- IUPAC Name : 2-(2-naphthalenylthio)acetic acid

This compound features a naphthalene ring connected to a thioether group, which is linked to a carboxylic acid moiety. Its unique structure contributes to its biological properties.

Antitumor Activity

Research has indicated that compounds similar to Benzeneacetic acid, particularly those containing arylthio groups, exhibit significant antitumor activity. A study focused on the synthesis of various arylthio derivatives showed that these compounds could inhibit the growth of human tumor cell lines effectively. For instance, the compound demonstrated an IC value in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects .

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme involved in folate metabolism and is a target for antitumor drugs. Studies have shown that related compounds can act as dual inhibitors of DHFR and thymidylate synthase (TS), with some derivatives exhibiting nanomolar inhibitory activity . This suggests that Benzeneacetic acid, 2-(2-naphthalenylthio)- may also possess similar inhibitory capabilities.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of Benzeneacetic acid and evaluated their biological activities. Notably:

- Study 1 : A derivative was synthesized and tested for its ability to inhibit DHFR. The results indicated an IC value of 66 nM, showcasing its potential as an effective inhibitor .

- Study 2 : Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing GI values ranging from 10 nM to 100 nM across different cell types .

These findings highlight the importance of structural modifications in enhancing biological activity.

Data Tables

| Compound Name | IC (nM) | Target Enzyme | Activity Type |

|---|---|---|---|

| Benzeneacetic acid derivative A | 66 | Dihydrofolate Reductase | Inhibitor |

| Benzeneacetic acid derivative B | <10 | Thymidylate Synthase | Inhibitor |

| Related Arylthio Compound | 50 | DHFR | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.